5-(4-Chloro-2-methoxyphenyl)-2-hydroxynicotinic acid, also known as CMHNA, is a chemical compound with the molecular formula C13H10ClNO4 and a molecular weight of 279.67 g/mol. This compound is characterized by the presence of a chloro group and a methoxy group on a phenyl ring, which is attached to a hydroxyisonicotinic acid moiety. The unique structure of CMHNA contributes to its diverse chemical reactivity and potential biological activities, making it an interesting subject for scientific research.
Research indicates that CMHNA exhibits several biological activities:
The synthesis of 5-(4-Chloro-2-methoxyphenyl)-2-hydroxynicotinic acid typically involves multi-step organic reactions. A common method includes:
CMHNA has potential applications across various fields:
The interactions of CMHNA with biological macromolecules have been investigated, particularly its binding affinity to enzymes and receptors. The presence of chloro and methoxy groups enhances its ability to form hydrogen bonds, which is crucial for its biological activity. These interactions may involve modulation of enzyme activity or receptor functions, contributing to its therapeutic potential.
Several compounds share structural similarities with 5-(4-Chloro-2-methoxyphenyl)-2-hydroxynicotinic acid. Here are some notable comparisons:
| Compound Name | Unique Features |
|---|---|
| 5-(4-Chloro-2-methoxyphenyl)-2-oxoisonicotinic acid | Contains an oxo group; different oxidation states influence redox properties. |
| 5-(4-Hydroxy-2-methoxyphenyl)-2-hydroxyisonicotinic acid | Enhanced hydrogen bonding capabilities due to the presence of an additional hydroxy group. |
| 5-(4-Amino-2-methoxyphenyl)-2-hydroxyisonicotinic acid | Exhibits different nucleophilic properties due to the amino group, suitable for varied reactions. |
CMHNA's unique combination of chloro and methoxy groups distinguishes it from these similar compounds, influencing both its chemical reactivity and biological activity .
This comprehensive overview highlights the significance of 5-(4-Chloro-2-methoxyphenyl)-2-hydroxynicotinic acid in scientific research, particularly in medicinal chemistry and material science, while demonstrating its unique properties compared to related compounds.